![molecular formula C17H14N2O4 B14237513 1,1'-Dimethyl-2,2'-spirobi[[3,1]benzoxazine]-4,4'(1H,1'H)-dione CAS No. 206552-58-1](/img/structure/B14237513.png)
1,1'-Dimethyl-2,2'-spirobi[[3,1]benzoxazine]-4,4'(1H,1'H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Dimethyl-2,2’-spirobi[[3,1]benzoxazine]-4,4’(1H,1’H)-dione is a chemical compound known for its unique spiro structure, which consists of two benzoxazine rings connected through a spiro carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dimethyl-2,2’-spirobi[[3,1]benzoxazine]-4,4’(1H,1’H)-dione typically involves the base-catalyzed twin polymerization of 2,2’-spirobi[4H-1,3,2-benzodioxasiline]. This process is carried out using multi-walled carbon nanotubes, thermally pre-treated polyacrylonitrile particles, and copper particles as substrates. The polymerization is catalyzed by tertiary amines such as 1,4-diazabicyclo[2.2.2]octane or secondary amines like pyrrolidine, depending on the substrate .
Industrial Production Methods
The process involves coating substrate particles with a nanostructured phenolic resin-silica hybrid material layer, which is then transformed into a homogenous and nanostructured carbon/silica layer .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Dimethyl-2,2’-spirobi[[3,1]benzoxazine]-4,4’(1H,1’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The benzoxazine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups onto the benzoxazine rings .
Aplicaciones Científicas De Investigación
1,1’-Dimethyl-2,2’-spirobi[[3,1]benzoxazine]-4,4’(1H,1’H)-dione has several scientific research applications:
Materials Science: Used in the development of nanostructured materials and coatings.
Polymer Chemistry: Employed in the synthesis of phenolic resin-silica hybrid materials.
Catalysis: Acts as a catalyst in certain polymerization reactions.
Biomedical Research:
Mecanismo De Acción
The mechanism of action of 1,1’-Dimethyl-2,2’-spirobi[[3,1]benzoxazine]-4,4’(1H,1’H)-dione involves its ability to form stable spiro structures, which contribute to its unique chemical properties. The molecular targets and pathways involved are primarily related to its interaction with substrates in polymerization reactions, where it acts as a catalyst or a structural component .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Spirobi[4H-1,3,2-benzodioxasiline]: A precursor in the synthesis of 1,1’-Dimethyl-2,2’-spirobi[[3,1]benzoxazine]-4,4’(1H,1’H)-dione.
Benzoxazole Derivatives: Compounds with similar benzoxazine rings but different substituents and properties.
Uniqueness
1,1’-Dimethyl-2,2’-spirobi[[3,1]benzoxazine]-4,4’(1H,1’H)-dione is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring stable and robust materials .
Propiedades
Número CAS |
206552-58-1 |
|---|---|
Fórmula molecular |
C17H14N2O4 |
Peso molecular |
310.30 g/mol |
Nombre IUPAC |
1,1'-dimethyl-2,2'-spirobi[3,1-benzoxazine]-4,4'-dione |
InChI |
InChI=1S/C17H14N2O4/c1-18-13-9-5-3-7-11(13)15(20)22-17(18)19(2)14-10-6-4-8-12(14)16(21)23-17/h3-10H,1-2H3 |
Clave InChI |
DNRIIYYJAZWLQL-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=O)OC13N(C4=CC=CC=C4C(=O)O3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


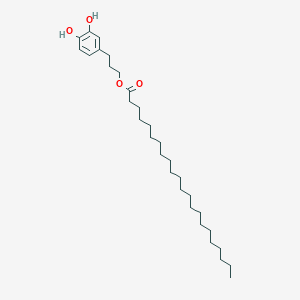
![2-Propenamide, N,N-bis[(1R)-1-phenylethyl]-](/img/structure/B14237433.png)
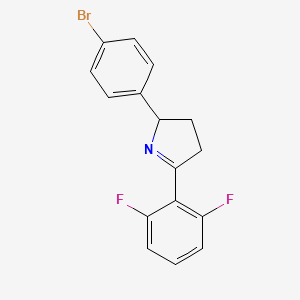
![1-Cyclohexyl-2-[4-(4-methylbenzene-1-sulfonyl)morpholin-2-yl]ethan-1-one](/img/structure/B14237441.png)
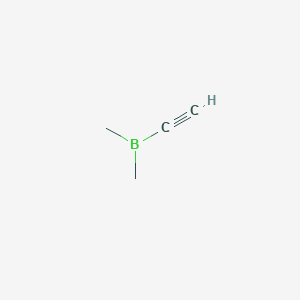
![[[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea](/img/structure/B14237456.png)
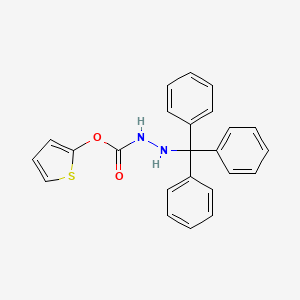
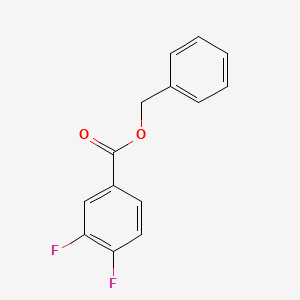
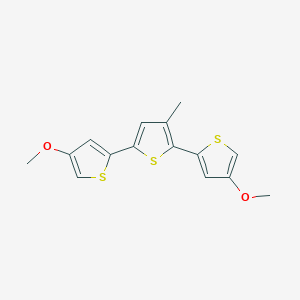
![6-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]hexanoic acid](/img/structure/B14237493.png)
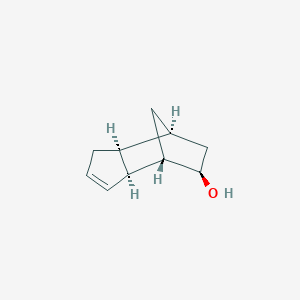
![2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol](/img/structure/B14237505.png)
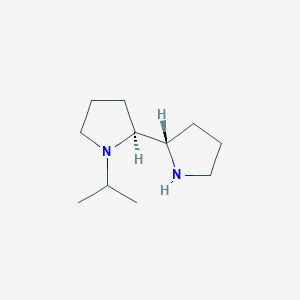
![3-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxypropan-1-ol](/img/structure/B14237521.png)
